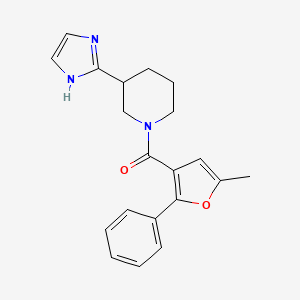

![molecular formula C19H24N2O3 B5542590 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)

1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound is commonly referred to as L-368,899 and is a selective antagonist of the oxytocin receptor.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Material Science

NOPMA is a monomer synthesized from the reaction of 2-[(2-naphthyloxy)methyl]oxirane with methacrylic acid in the presence of pyridine. The resulting polymer, poly(NOPMA), exhibits interesting properties:

- Structure Characterization : The monomer and polymer structures are characterized using techniques such as 1H-NMR , 13C-NMR , and FT-IR spectroscopy .

- Thermal Stability : Investigating the thermal degradation behavior of poly(NOPMA) reveals insights into its stability. The cold ring fractions (CRFs) collected during degradation provide information on volatile products. Notably, α-naphthol is a major compound among the degradation products .

- Dielectric Properties : Poly(NOPMA) demonstrates specific dielectric properties, including dielectric permittivity (ε′) , loss factor (ε″) , and conductivity (σac) . These properties are measured using a dielectric analyzer across a frequency range .

Metal Ion-Activated Molecular Receptors

NOPMA derivatives have been used in the synthesis of metal ion-activated molecular receptors. For instance, Cd(1,4,7,10-tetrakis{(S)-(−)-2-hydroxy-3-(1′-naphthyloxy)propyl}-1,4,7,10-tetraazacyclododecane)2·H2O and Cd(1,4,7,10-tetrakis{(S)-(−)-2-hydroxy-3-(2′-naphthyloxy)propyl}-1,4,7,10-tetraazacyclododecane)2 are isomeric receptors. These compounds exhibit intriguing behavior upon interaction with metal ions .

Wirkmechanismus

Target of Action

The primary target of 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide is Adenosine deaminase . Adenosine deaminase is an enzyme involved in purine metabolism. It is needed for the breakdown of adenosine from food and for the turnover of nucleic acids in tissues.

Mode of Action

It is believed to interact with its target, adenosine deaminase, and potentially inhibit its activity . This could lead to an accumulation of adenosine and other related compounds in the body, which could have various effects on cellular processes.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to purine metabolism, given its target. By inhibiting adenosine deaminase, it could disrupt the breakdown of adenosine, leading to alterations in the levels of various purines in the body . The downstream effects of this could be wide-ranging, given the importance of purines in numerous biological processes, including DNA and RNA synthesis, energy metabolism, and signal transduction.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of purines in cellular processes. Potential effects could include alterations in energy metabolism, disruptions to DNA and RNA synthesis, and changes in cellular signaling .

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds could affect its stability and activity. Additionally, individual factors, such as a person’s age, health status, and genetic makeup, could influence how the compound is metabolized and its overall effects .

Eigenschaften

IUPAC Name |

1-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c20-19(23)15-7-9-21(10-8-15)12-17(22)13-24-18-6-5-14-3-1-2-4-16(14)11-18/h1-6,11,15,17,22H,7-10,12-13H2,(H2,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDINHBRHJLCOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(COC2=CC3=CC=CC=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5542508.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5542512.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![N-(4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}phenyl)acetamide](/img/structure/B5542529.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)

![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)

![1-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5542604.png)

![1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone](/img/structure/B5542613.png)

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)